6-Phenylpyrimidine-4-boronic acid
Description
6-Phenylpyrimidine-4-boronic acid is a boronic acid derivative featuring a pyrimidine ring substituted with a phenyl group at the 6-position and a boronic acid moiety at the 4-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are pivotal in pharmaceuticals, agrochemicals, and materials science . The phenyl and pyrimidine groups in this compound enhance its steric and electronic properties, influencing reactivity and stability in synthetic applications.
Properties
Molecular Formula |
C10H9BN2O2 |
|---|---|
Molecular Weight |
200.00 g/mol |
IUPAC Name |
(6-phenylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7,14-15H |
InChI Key |
WRFMCUZGDKPKNK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=N1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyrimidine-4-boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 6-phenylpyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of boronic acids often involves similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the Suzuki-Miyaura coupling reaction makes it a preferred method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpyrimidine-4-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions like Chan-Lam coupling and Petasis reaction .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.
Chan-Lam Coupling: Copper catalyst, amine, and oxygen.
Petasis Reaction: Amine, aldehyde, and boronic acid.
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
6-Phenylpyrimidine-4-boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential in drug discovery, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Phenylpyrimidine-4-boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 6-Phenylpyrimidine-4-boronic Acid and Analogs
Key Findings:
Synthetic Efficiency: The synthesis of 2-cyclopropylpyrimidine-4-boronic acid achieves a high yield (90%) via halogen-lithium exchange followed by boronation, as described by Li et al. . This suggests that substituents like cyclopropyl groups may stabilize intermediates during synthesis.
Stability and Reactivity: Boronic acids often form anhydrides (e.g., sym-boroxine) under anhydrous conditions, as observed in 2-cyclopropylpyrimidine-4-boronic acid . The phenyl group in 6-phenylpyrimidine-4-boronic acid may further stabilize such intermediates due to π-π interactions. 6-(BOC-Methylamino)pyridine-3-boronic acid is stored refrigerated in closed containers to prevent decomposition, indicating boronic acids’ general sensitivity to moisture and temperature .
Functional Group Influence: The absence of a boronic acid group in 4-amino-6-phenylpyrimidine limits its utility in cross-coupling reactions but enhances its role as a building block for nitrogen-rich pharmaceuticals . The BOC-protected amino group in 6-(BOC-Methylamino)pyridine-3-boronic acid introduces orthogonal reactivity, enabling sequential functionalization in multi-step syntheses .
Electron-withdrawing groups (e.g., boronic acid) on pyrimidine rings enhance electrophilicity at the 4-position, facilitating nucleophilic attacks in coupling reactions .
Research Implications and Limitations
- Gaps in Data : Direct experimental data on 6-phenylpyrimidine-4-boronic acid are scarce. Most insights are extrapolated from analogs like 2-cyclopropylpyrimidine-4-boronic acid and pyridine-based boronic acids.
- Future Directions : Comparative studies on hydrolysis rates, anhydride formation, and coupling efficiency with phenyl-substituted analogs are needed to optimize its use in synthesis.
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